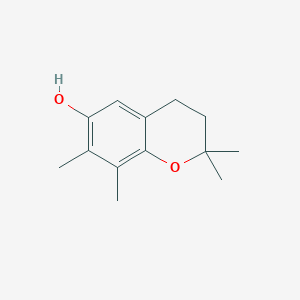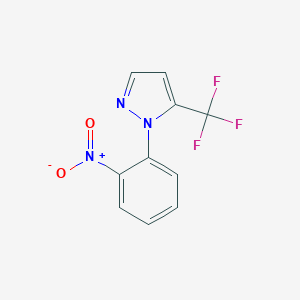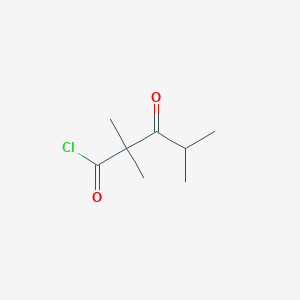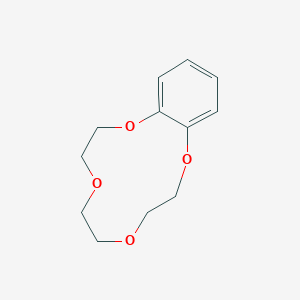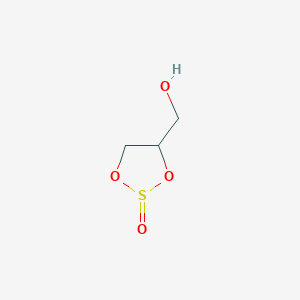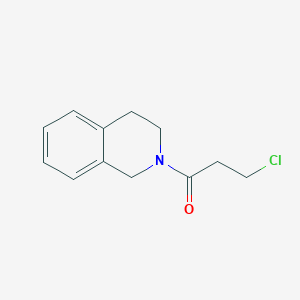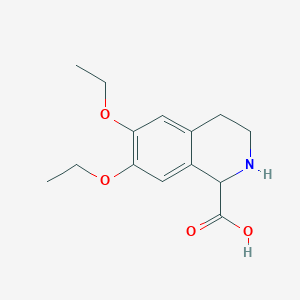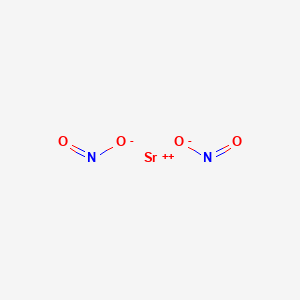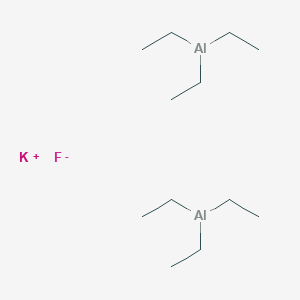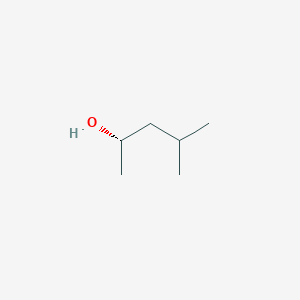
(S)-(+)-4-Methyl-2-pentanol
Descripción general
Descripción
(S)-(+)-4-Methyl-2-pentanol, also known as leucol, is a chiral alcohol with a molecular formula of C6H14O. It is widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Biofuel Production : Pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, show potential as biofuels. They are natural by-products of microbial fermentations, and metabolic engineering has been used to develop microbial strains for their production. Although current production levels are not high enough for immediate industrial applications, this approach holds significant promise for future efficiency improvements (Cann & Liao, 2009).
Fragrance Industry : 4-Methyl-2-pentanol is used as a fragrance ingredient. It belongs to the fragrance structural group of branched chain saturated alcohols, characterized by a hydroxyl group and a carbon chain with several methyl side chains. A toxicologic and dermatologic review of this compound when used in fragrances is available, indicating its safety and utility in this field (Mcginty, Scognamiglio, Letizia, & Api, 2010).
Thermal Decomposition Studies : The thermal decomposition behavior of pentanol isomers, including 2-methyl-1-butanol, has been studied for applications like combustion in engines. These studies provide kinetic data essential for developing detailed models for combustion processes (Zhao, Ye, Zhang, & Zhang, 2012).
Alternative Fuels for Diesel Engines : The addition of 1-pentanol to diesel and biodiesel fuels has been studied to investigate its effect on engine performance and emissions. Research shows varying impacts on exhaust emissions and engine efficiency, making it a candidate for alternative fuel research (Yilmaz, Atmanli, & Trujillo, 2017).
Combustion and Emission Characteristics : Studies on the combustion and emission characteristics of diesel engines fueled with diesel/biodiesel/pentanol blends show that pentanol can potentially help mitigate energy crises and environmental issues when used in biofuel blends (Li, Wang, Wang, & Xiao, 2015).
Chemical Synthesis and Reactions : Research into the hydrogenation and hydrodeoxygenation of related compounds, like 2-methyl-2-pentenal, on supported metal catalysts reveals potential applications in chemical synthesis and reactions (Pham, Lobban, Resasco, & Mallinson, 2009).
Heat Transfer in Cooling Systems : The influence of 2-methyl-1-pentanol on the cooling effect in absorption chillers has been experimentally studied, showing its potential as a heat transfer additive (Glebov & Setterwall, 2002).
Propiedades
IUPAC Name |
(2S)-4-methylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYWICLMDOOCFB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426387 | |
| Record name | (S)-(+)-4-Methyl-2-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-4-Methyl-2-pentanol | |
CAS RN |
14898-80-7 | |
| Record name | (S)-(+)-4-Methyl-2-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-4-methylpentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the production of (S)-(+)-4-Methyl-2-pentanol in the study significant?
A: The research demonstrates a novel approach to producing (S)-(+)-4-Methyl-2-pentanol through a continuous gas phase bioreactor using thermophilic alcohol dehydrogenase []. This method is noteworthy because it offers a continuous and potentially more efficient alternative to traditional batch processes for synthesizing chiral alcohols. The use of a gas phase bioreactor also presents advantages in terms of improved mass transfer and reduced wastewater generation.
Q2: What key parameters were optimized for the enzymatic synthesis of (S)-(+)-4-Methyl-2-pentanol?
A2: The researchers optimized several parameters to maximize the yield and stereoselectivity of (S)-(+)-4-Methyl-2-pentanol production. These include:
- Buffer pH: The optimal pH for both enzyme immobilization and activity was determined to be 7.5. []
- Water activity: The water activity in the feed gas phase was optimized at 0.9 to enhance stereoselective production. []
- Reaction temperature: A reaction temperature of 333 K (60°C) was found to be optimal. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



